6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a chemical compound that has garnered interest in various fields of research, including pharmaceuticals, due to its potential use in the synthesis of complex organic molecules and as a building block for active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which shares a similar pyrrolopyridine core structure, was developed using sodium borohydride reduction and subsequent debenzylation . Another study achieved the synthesis of 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones through a regio- and chemoselective reduction process involving sodium borohydride and magnesium ions . These methods highlight the versatility and reactivity of the pyrrolopyridine scaffold under various conditions.
Molecular Structure Analysis
Structural studies of related heterocyclic compounds have been conducted, providing insights into their favored conformations. For instance, isoxazolo[5,4-b]pyridin-6(7H)-ones were synthesized and their structures were analyzed through X-ray crystallography and theoretical calculations, revealing a preferred conformation with the aryl group in a pseudoaxial position .
Chemical Reactions Analysis
The reactivity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives has been explored in various chemical reactions. For example, 7-substituted derivatives were synthesized by reacting 7-hydroxy derivatives with different nucleophiles, demonstrating the compound's versatility in forming various substituted products . Additionally, unexpected dimerization reactions of related tetrahydropyridine compounds under acidic conditions have been reported, which could provide insights into the reactivity patterns of the pyrrolopyridine ring system .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride are not detailed in the provided papers, related compounds have been synthesized and studied, suggesting that the pyrrolopyridine core is amenable to various chemical transformations. The compound's utility in pharmaceutical research, as well as its role in the synthesis of plant protection agents and other applications, has been noted .
Scientific Research Applications
Pharmaceutical and Antimicrobial Research
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is extensively used in pharmaceutical research, particularly in the development of new drugs. It has shown promise in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Its use as a side-chain in the production of fourth-generation Cefpirome, a cephalosporin antibiotic, highlights its significant role in antibiotic research. Various methods, including the N-hydroxyphthaldiamide route and the acrolein route, have been developed for its synthesis, with the acrolein route showing an 87.4% yield, indicating its potential for efficient large-scale production (Fu Chun, 2007).
Synthesis and Chemical Reactions
The compound is central to the synthesis of various chemically significant derivatives. For instance, reactions with nucleophiles have led to the production of various substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. These reactions are pivotal for creating diverse chemical structures, potentially useful in various applications, including material science and drug development (T. Goto et al., 1991).
Regioselective and Chemoselective Reduction
Another significant application involves its use in regioselective and chemoselective reduction processes. Studies have shown that using sodium borohydride in the presence of Mg ion at 0 °C leads to highly selective production of certain compounds, demonstrating its utility in precise chemical synthesis (T. Goto et al., 1989).
Structural and Crystallographic Studies
The compound's derivatives have been subject to structural and crystallographic studies, providing insights into molecular configurations and bonding. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in more complex systems (A. Bahajaj et al., 1994).
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBCVKVGLQRBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634565 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride | |
CAS RN |
147740-02-1 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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